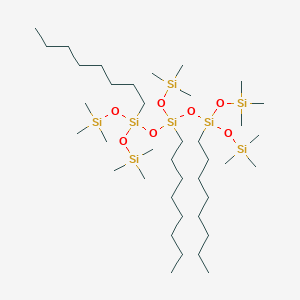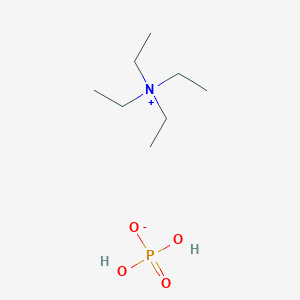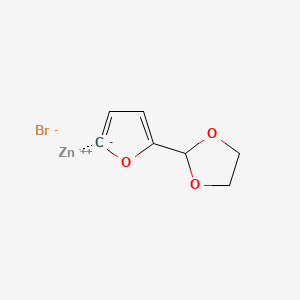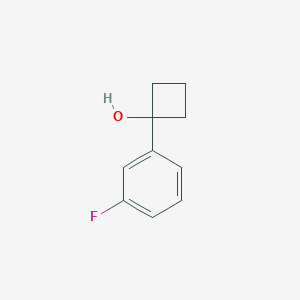
3-Ethyl-3-(iodomethyl)oxetane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-3-(iodomethyl)oxetane is a chemical compound with the molecular formula C6H11IO. It belongs to the class of oxetanes, which are four-membered cyclic ethers containing an oxygen atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Ethyl-3-(iodomethyl)oxetane can be synthesized through several methods. One common approach involves the reaction of 3-ethyl-3-(hydroxymethyl)oxetane with iodine in the presence of a base such as sodium hydroxide. The reaction typically occurs under mild conditions, with the base facilitating the substitution of the hydroxyl group with an iodine atom .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions
3-Ethyl-3-(iodomethyl)oxetane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction Reactions: Reduction of the iodine atom can yield 3-ethyl-3-(hydroxymethyl)oxetane.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution: Formation of 3-ethyl-3-(azidomethyl)oxetane or 3-ethyl-3-(thiocyanatomethyl)oxetane.
Oxidation: Formation of 3-ethyl-3-(hydroxymethyl)oxetane.
Reduction: Formation of 3-ethyl-3-(hydroxymethyl)oxetane.
Aplicaciones Científicas De Investigación
3-Ethyl-3-(iodomethyl)oxetane has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly in the development of antiviral and anticancer agents.
Materials Science: The compound is utilized in the synthesis of polymers and advanced materials with unique properties, such as high thermal stability and mechanical strength.
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including heterocycles and natural product analogs
Mecanismo De Acción
The mechanism of action of 3-ethyl-3-(iodomethyl)oxetane involves its ability to undergo nucleophilic substitution reactions. The iodine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. This reactivity is exploited in various synthetic applications to create diverse chemical structures .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Ethyl-3-(hydroxymethyl)oxetane
- 3-Phenyl-3-(iodomethyl)oxetane
- 3-Methyl-3-(iodomethyl)oxetane
Uniqueness
3-Ethyl-3-(iodomethyl)oxetane is unique due to the presence of both an ethyl group and an iodine atom on the oxetane ring. This combination imparts distinct reactivity and properties compared to other oxetane derivatives. The iodine atom enhances the compound’s ability to participate in substitution reactions, making it a valuable intermediate in organic synthesis .
Propiedades
Número CAS |
181134-88-3 |
|---|---|
Fórmula molecular |
C6H11IO |
Peso molecular |
226.06 g/mol |
Nombre IUPAC |
3-ethyl-3-(iodomethyl)oxetane |
InChI |
InChI=1S/C6H11IO/c1-2-6(3-7)4-8-5-6/h2-5H2,1H3 |
Clave InChI |
XDJIQWRWOJKPCS-UHFFFAOYSA-N |
SMILES canónico |
CCC1(COC1)CI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![12-Fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17,19-trien-16-one](/img/structure/B12096208.png)
![[5,13-Dihydroxy-6-(hydroxymethyl)-2,6-dimethyl-13-tetracyclo[10.3.1.01,10.02,7]hexadecanyl]methyl acetate](/img/structure/B12096221.png)






